Xenbucin
CAS No.: 959-10-4
Cat. No.: VC0547325
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959-10-4 |
|---|---|
| Molecular Formula | C16H16O2 |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 2-(4-phenylphenyl)butanoic acid |
| Standard InChI | InChI=1S/C16H16O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18) |
| Standard InChI Key | IYEPZNKOJZOGJG-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Properties of Xenbucin
Xenbucin has a molecular formula of C16H16O2 and a molecular weight of approximately 240.30 g/mol . It is classified as a member of the biphenyl family and is known by several synonyms, such as 2-(4-phenylphenyl)butanoic acid and alpha-(4-biphenylyl)butyric acid . The compound is soluble in various organic solvents like ethanol, methanol, and acetone but is practically insoluble in water .
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C16H16O2 |
| Molecular Weight | 240.30 g/mol |
| Solubility | Soluble in ethanol, methanol, acetone, carbon tetrachloride, benzene, ether, dimethylformamide; practically insoluble in water |
| Melting Point | 123-125°C |
| Stereochemistry | Racemic |
Synthesis of Xenbucin
Xenbucin can be synthesized using the Suzuki-Miyaura cross-coupling reaction, a method that involves palladium catalysis. This process allows for the efficient formation of the biaryl fragment necessary for Xenbucin's structure . The synthesis typically involves a Pd/C catalyst in water, utilizing sodium tetraphenylborate as a phenylation reagent .
Synthesis Steps
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Preparation of Starting Materials: The synthesis begins with the preparation of the necessary starting materials, which typically involve aryl halides and boronic acids.
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Suzuki-Miyaura Coupling: The key step involves the Suzuki-Miyaura cross-coupling reaction, where the aryl halide reacts with the boronic acid in the presence of a palladium catalyst to form the biaryl core.
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Formation of Xenbucin: The final step involves converting the biaryl intermediate into Xenbucin through appropriate functional group transformations.
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